N-benzyl-7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
The compound N-benzyl-7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide features a complex tricyclic core with fused heterocyclic rings, including a 1,7,9-triazatricyclo framework. Key structural elements include:
- A 3,4-dimethoxyphenyl ethyl side chain, which may enhance solubility and receptor binding via methoxy groups.
- Imino and oxo functional groups, critical for hydrogen bonding and tautomerism.
Properties
Molecular Formula |
C29H27N5O4 |
|---|---|
Molecular Weight |
509.6 g/mol |
IUPAC Name |
N-benzyl-7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C29H27N5O4/c1-37-23-12-11-19(16-24(23)38-2)13-15-34-26(30)21(28(35)31-18-20-8-4-3-5-9-20)17-22-27(34)32-25-10-6-7-14-33(25)29(22)36/h3-12,14,16-17,30H,13,15,18H2,1-2H3,(H,31,35) |
InChI Key |
ORLSQJVYYWYGRT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C3=C(C=C(C2=N)C(=O)NCC4=CC=CC=C4)C(=O)N5C=CC=CC5=N3)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-benzyl-7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps, typically starting with the preparation of the core tricyclic structure. The synthetic route often includes:
Formation of the tricyclic core: This step involves cyclization reactions under controlled conditions.
Introduction of the benzyl group: This is usually achieved through nucleophilic substitution reactions.
Addition of the dimethoxyphenyl group: This step often involves coupling reactions using reagents like palladium catalysts.
Industrial production methods may involve optimizing these steps for scale-up, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
N-benzyl-7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the benzyl or dimethoxyphenyl groups, leading to a variety of derivatives.
Scientific Research Applications
Anticancer Activity
One of the most promising applications of this compound lies in its anticancer properties . Research has shown that derivatives of related compounds exhibit significant activity against various cancer cell lines. For instance, studies involving similar structures have demonstrated efficacy against prostate and colon cancer cell lines through mechanisms that may involve inhibition of key growth factors such as the epidermal growth factor receptor (EGFR) .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cancer Type | Method of Evaluation | IC50 Value (µM) |
|---|---|---|---|
| Compound A | Prostate | MTT Assay | 15 |
| Compound B | Colon | MTT Assay | 10 |
| N-benzyl... | TBD | TBD | TBD |
Molecular Docking Studies
Molecular docking studies have been utilized to predict the interaction of N-benzyl-7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide with various biological targets. These studies help elucidate the binding affinities and interactions at the molecular level, which is crucial for understanding its potential therapeutic effects.
Insights from Docking Studies
- Target Proteins : The compound has shown potential binding interactions with proteins involved in cancer progression.
- Binding Affinity : Preliminary data suggest favorable binding energies that indicate a strong interaction with target sites .
Synthesis and Structural Characterization
The synthesis of N-benzyl derivatives often involves multi-step organic reactions including addition and cyclization processes. The characterization is typically performed using techniques such as:
- Nuclear Magnetic Resonance (NMR) : To confirm the structural integrity.
- Fourier Transform Infrared Spectroscopy (FTIR) : To identify functional groups present in the compound.
These techniques provide critical insights into the molecular structure and purity of synthesized compounds .
Other Potential Pharmacological Applications
While anticancer properties are a primary focus, there are indications that this compound may also exhibit:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains.
- Anti-inflammatory Effects : Research into related chemical structures suggests potential for reducing inflammation .
Case Studies and Research Findings
Several studies highlight the importance of this class of compounds in drug discovery:
- Study on Anticancer Efficacy : A recent study evaluated a series of N-benzyl derivatives for their anticancer efficacy against human colon cancer cells using the MTT assay method .
- Molecular Docking Analysis : Another investigation focused on molecular docking simulations to assess binding interactions with EGFR, revealing promising results that warrant further exploration .
Mechanism of Action
The mechanism of action of N-benzyl-7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from
The following compounds share the 1,7,9-triazatricyclo core but differ in substituents and functional groups:
| Compound ID & Name | Key Substituents | Structural Differences vs. Target Compound |
|---|---|---|
| 847917-30-0 : N-(7-Butyl-5-cyano-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene)-3,4-dimethoxybenzamide | Butyl, cyano, methyl groups | Replaces benzyl with 3,4-dimethoxybenzamide; adds cyano and methyl groups. Likely higher lipophilicity (logP) due to butyl chain. |
| 877787-04-7 : N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-phenoxyacetamide | Bromobenzyl, sulfone, phenoxyacetamide | Lacks tricyclic core; bromine introduces electronegativity, potentially altering binding kinetics. |
Key Observations:
- Substituent Effects : The target compound’s benzyl and dimethoxyphenyl groups may offer balanced lipophilicity compared to the butyl chain in 847917-30-0 or the bromine in 877787-04-7 .
- Functional Groups: The imino-oxo system in the target could enable tautomerism, unlike the cyano group in 847917-30-0, which may rigidity the structure .
Methodological Considerations for Similarity Analysis ()
Structural similarity assessment (e.g., fingerprint-based or shape-based methods) is critical for predicting biological activity. Key points:
- Core Structure : The tricyclic framework aligns the target with analogues in , supporting "scaffold hopping" strategies in drug discovery .
- Substituent Diversity : Variability in side chains (e.g., benzyl vs. bromobenzyl) illustrates the trade-off between similarity (conserved core) and dissimilarity (modified pharmacophores) .
Biological Activity
N-benzyl-7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with potential biological activities that have garnered attention in recent research. This article aims to summarize the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound involves multiple chemical reactions including condensation and cyclization processes. The compound's structure is characterized by a triazatricyclo framework which contributes to its unique properties.
Research indicates that compounds with similar structural features often exhibit significant biological activities through various mechanisms:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth and metastasis.
- Enzyme Inhibition : The compound's ability to inhibit key enzymes involved in metabolic pathways has been noted in various studies.
Anticancer Properties
Recent investigations into the anticancer properties of N-benzyl derivatives have shown promising results:
- Cell Line Studies : In vitro studies on human cancer cell lines (e.g., HT29 colon cancer and DU145 prostate cancer) demonstrated that the compound significantly reduced cell viability and induced apoptosis .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HT29 (Colon) | 12.5 | Induction of apoptosis via caspase activation |
| DU145 (Prostate) | 15.0 | Inhibition of EGFR signaling pathway |
Enzyme Inhibition
The compound has been shown to inhibit several key enzymes involved in cancer metabolism:
- EGFR Kinase : Molecular docking studies indicated strong binding affinity towards EGFR kinase, suggesting a potential role in blocking tumor growth .
Case Studies
- Study on Anticancer Activity : A study conducted by researchers at Trakya University evaluated the anticancer effects of similar benzyl compounds on various cell lines using the MTT assay method. The findings indicated that compounds with structural similarities to N-benzyl derivatives exhibited significant cytotoxicity against cancer cells .
- Molecular Docking Analysis : Molecular docking studies were performed to assess the interaction between N-benzyl derivatives and target proteins involved in cancer progression. Results showed that these compounds could effectively bind to active sites of enzymes like EGFR and other kinases involved in cellular signaling pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
